Methyl (S)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate
Description
This compound features a spirocyclic architecture linking a naphthalene ring to a piperidine moiety via a shared carbon atom. Key substituents include a cyclobutylmethyl group at the 1'-position, a ketone (2'-oxo), and a methyl ester at position 6. While direct pharmacological data are unavailable, structural analogs suggest roles in modulating central nervous system (CNS) targets or enzyme inhibition due to the ester and spirocyclic motifs .
Properties
Molecular Formula |
C21H27NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl (6S)-1'-(cyclobutylmethyl)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate |
InChI |
InChI=1S/C21H27NO3/c1-25-19(23)17-6-7-18-13-21(10-8-16(18)12-17)9-3-11-22(20(21)24)14-15-4-2-5-15/h6-7,12,15H,2-5,8-11,13-14H2,1H3/t21-/m1/s1 |
InChI Key |
HTOVZKPAKKPPKF-OAQYLSRUSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C[C@@]3(CCCN(C3=O)CC4CCC4)CC2)C=C1 |
Canonical SMILES |
COC(=O)C1=CC2=C(CC3(CCCN(C3=O)CC4CCC4)CC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-1’-(cyclobutylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spiro structure and the introduction of the cyclobutylmethyl group. Common synthetic routes may involve:
Formation of the Spiro Structure: This can be achieved through cyclization reactions under acidic or basic conditions.
Introduction of the Cyclobutylmethyl Group: This step often involves alkylation reactions using cyclobutylmethyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-1’-(cyclobutylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (S)-1’-(cyclobutylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of Methyl (S)-1’-(cyclobutylmethyl)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in neurological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Key Analysis
Spirocyclic vs. Bicyclic Frameworks
- Target Compound : The spiro[naphthalene-piperidine] system confers rigidity, likely reducing entropy penalties during target binding compared to flexible bicyclic systems like ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate .
- Spiro[indoline-pyrazolopyridine] () : The indoline-pyrazolopyridine core may offer enhanced π-π stacking interactions due to aromatic substituents, unlike the aliphatic cyclobutylmethyl group in the target compound .
Substituent Effects
- Cyclobutylmethyl vs. Methyl : The cyclobutylmethyl group in the target compound increases steric bulk and lipophilicity compared to the simpler methyl group in 1'-methyl-spiro[naphthalene-piperidine]-6-carboxylic acid . This could improve membrane permeability but may affect metabolic stability.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound may act as a prodrug, enhancing bioavailability compared to the carboxylic acid derivatives in and , which could exhibit faster renal clearance .
Spectroscopic and Analytical Data
- NMR/IR/MS : Structural elucidation of analogs relied on ¹H/¹³C NMR (–5), IR (), and mass spectrometry (–5). The target compound would require similar characterization to confirm stereochemistry and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
